molecular formula C17H11ClN2O4S2 B405334 (5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B405334
M. Wt: 406.9g/mol
InChI Key: PSHDVNVHHRNMSV-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the methoxy group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazolidinone ring or aromatic rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Substituted thiazolidinone or aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, (5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may exhibit antimicrobial, antifungal, or antiviral activities. It can be tested against various pathogens to evaluate its efficacy.

Medicine

In medicinal research, this compound could be investigated for its potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer activity, it might induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the benzylidene and nitro substituents.

    5-(4-Methoxy-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro-phenyl substituent.

    3-Phenyl-5-(4-methoxy-3-nitro-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro substituent on the phenyl ring.

Uniqueness

The uniqueness of (5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H11ClN2O4S2

Molecular Weight

406.9g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClN2O4S2/c1-24-14-6-5-10(7-13(14)20(22)23)8-15-16(21)19(17(25)26-15)12-4-2-3-11(18)9-12/h2-9H,1H3/b15-8+

InChI Key

PSHDVNVHHRNMSV-OVCLIPMQSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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